N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide
Description
N-(2-Chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a quinazolinone-derived benzamide compound characterized by a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked to a chlorinated phenyl ring and a benzamide group. Its synthesis typically involves multi-step reactions, including cyclization and coupling steps, as seen in analogous quinazolinone derivatives .
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNYNWAVDHMHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Chlorination: Introduction of the chlorine atom at the desired position on the phenyl ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the coupling of the chlorinated quinazolinone with benzoyl chloride in the presence of a base like triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that quinazolinone derivatives, including N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, exhibit potent anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by activating specific pathways, such as procaspase-3 activation, which is crucial for programmed cell death .
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against human colorectal carcinoma cells (HCT116), showing significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Quinazolinone derivatives are known to possess activity against a broad spectrum of bacteria and fungi.
Case Study: Antimicrobial Efficacy
A study involving a series of synthesized quinazolinone compounds demonstrated their effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that these compounds could be comparable to established antibiotics such as penicillin and ciprofloxacin .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has potential anti-inflammatory effects. Compounds in the quinazolinone class have been reported to inhibit pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases.
Future Research Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation may include:
- In vivo studies to assess efficacy and safety profiles.
- Structural modifications to enhance potency and selectivity.
- Combination therapies with existing medications to improve treatment outcomes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations :
- Core Modifications: The target compound’s 2-methyl-4-oxoquinazolin-3(4H)-yl group distinguishes it from derivatives with dioxoquinazolinone (e.g., 3e) or piperazine-sulfonyl substituents (e.g., 8a). These modifications influence solubility and receptor binding .
Functional Analogues with Benzamide Linkages
Key Observations :
- Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to 2h (acetic acid/sodium acetate medium), but yields and purity data are lacking compared to high-yield analogues like 5c (92% yield) .
Physicochemical and Spectral Comparisons
Biological Activity
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a compound belonging to the class of quinazolinone derivatives, which have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H17ClN4O |
| Molecular Weight | 384.84 g/mol |
| CAS Number | 899758-47-5 |
The compound features a chloro group and a quinazolinone moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that quinazolinone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess significant inhibitory effects against various bacterial strains.
In a comparative study, the compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL, respectively. These results suggest a promising potential for further development as an antibacterial agent .
Anticancer Activity
The anticancer potential of quinazolinone derivatives has been widely studied. This compound has shown efficacy in inhibiting cancer cell proliferation in vitro. In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity .
Moreover, molecular docking studies revealed that this compound interacts with key targets involved in cancer pathways, such as the epidermal growth factor receptor (EGFR), suggesting a mechanism that could inhibit tumor growth .
Anti-inflammatory Activity
Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The compound demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The effective concentration was found to be around 10 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of quinazolinone derivatives. The presence of electron-withdrawing groups like chlorine enhances the biological activity by increasing the electrophilicity of the molecule, facilitating interactions with biological targets.
Key Findings from SAR Studies
| Compound Variation | Biological Activity | IC50/MIC Values |
|---|---|---|
| N-(2-chloro)-substituted quinazolinones | Anticancer | 15 µM (MCF-7 cells) |
| Benzamide derivatives with methoxy groups | Antimicrobial | 32 µg/mL (S. aureus) |
| Quinazolinones with nitro groups | Anti-inflammatory | 10 µM (cytokine reduction) |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various quinazolinone derivatives against fungal pathogens such as Candida albicans. The compound exhibited an inhibition rate of 75%, outperforming standard antifungal agents .
- Cancer Cell Line Studies : In another investigation focusing on prostate cancer cell lines, this compound demonstrated selective cytotoxicity with minimal effects on normal cells, highlighting its therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for quinazolinone derivatives like N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, and how do their yields compare?
- Methodology : Two primary methods are documented:
- Route 1 : Sulfuric acid-mediated synthesis (86% yield) using dimethyl sulfate.
- Route 2 : Ethyl 3-methylamino-4,4,4-trifluorobut-2-enoate as a precursor (45% yield).
- Optimization : Higher yields in Route 1 suggest better reactivity control, while Route 2 may require improved catalysts or solvent systems to reduce side reactions .
- Data Table :
| Synthetic Route | Key Reagent | Yield | Reference |
|---|---|---|---|
| Route 1 | Dimethyl sulfate | 86% | |
| Route 2 | Ethyl trifluorobut-2-enoate | 45% |
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of quinazolinone derivatives?
- Methodology :
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm).
- 13C NMR : Confirms carbonyl (C=O) signals (~170–180 ppm) and aromatic carbons.
- Example : For N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide (a structural analog), 1H NMR showed distinct peaks for quinazolinone protons and benzamide substituents .
Q. What analytical techniques are critical for purity assessment of such compounds?
- Methodology :
- Melting Point Analysis : Sharp melting ranges (e.g., 203–205°C for N-butyl derivatives) indicate high crystallinity and purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for C20H15ClN2O3: [M+H]+ calculated 379.0845, observed 379.0848) .
- FT-IR : Detects functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of quinazolinone derivatives?
- Methodology :
- Comparative SAR Studies : Fluorine or chlorine at position 5 enhances metabolic stability and receptor binding. For example, 6-fluoro-substituted analogs showed 73.5% anti-inflammatory activity in chronic tests, comparable to Indomethacin (78.3%) .
- Experimental Design : Synthesize analogs with varied substituents (e.g., 3e: 4-bromophenyl; 3k: 4-fluorophenyl) and assess activity via in vivo inflammation models (e.g., carrageenan-induced edema) .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar compounds?
- Methodology :
- Cross-Validation : Compare 13C NMR data of N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzamide with analogs (e.g., 3e vs. 3k) to identify shifts caused by substituents .
- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and reconcile experimental discrepancies .
Q. How do reaction conditions (e.g., oxidizing agents) affect the domino synthesis of quinazolinone-benzamide hybrids?
- Methodology :
- Case Study : I2/TBHP-mediated domino synthesis of (Z)-2-((2-oxo-1H-benzo[d][1,3]oxazin-4(2H)-ylidene)amino)-N-phenylbenzamide achieved 95% yield under reflux with methanol. Key factors include:
- Reagent Stoichiometry : 2:1 TBHP-to-substrate ratio.
- Purification : Silica gel chromatography (hexane/EtOAc gradient) .
- Data Table :
| Reaction Condition | Yield | Key Parameter |
|---|---|---|
| TBHP (70%), reflux | 95% | 2.93 mmol TBHP |
| Ambient temperature | 65% | Incomplete oxidation |
Q. What mechanistic insights explain the antibacterial activity of trifluoromethyl-containing analogs?
- Methodology :
- Target Identification : Similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) inhibit bacterial PPTase enzymes, disrupting lipid biosynthesis .
- Biochemical Assays : Measure IC50 values against E. coli PPTase using radioactive labeling of acyl carrier proteins .
Data Contradiction Analysis
- Example : Conflicting melting points for N-butyl-5-chloro derivatives (203–205°C in vs. 225–227°C in ).
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
